molecular formula C20H16N2O5S B4354440 2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 2-(acetyloxy)benzoate

2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 2-(acetyloxy)benzoate

Cat. No.: B4354440
M. Wt: 396.4 g/mol
InChI Key: POEJRRINZKCVES-UHFFFAOYSA-N
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Description

2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 2-(acetyloxy)benzoate is a complex organic compound that features a thiazole ring, a phenyl group, and an ester functional group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 2-(acetyloxy)benzoate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 2-(acetyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups .

Scientific Research Applications

2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 2-(acetyloxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 2-(acetyloxy)benzoate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and phenyl-substituted esters. Examples are:

Uniqueness

What sets 2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 2-(acetyloxy)benzoate apart is its specific combination of functional groups, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl] 2-acetyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5S/c1-13(23)27-17-10-6-5-9-15(17)19(25)26-11-18(24)22-20-21-16(12-28-20)14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEJRRINZKCVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OCC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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